2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride
Description
Chemical Structure and Properties The compound 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide hydrochloride (CAS: 900641-00-1) is a chloroacetamide derivative with a unique substitution pattern. Its molecular formula is C₁₁H₂₁Cl₂N₃O₃S, and it features:
- A chloroacetamide backbone (ClCH₂CONR₂).
- A 2-(dimethylamino)ethyl group (CH₂CH₂N(CH₃)₂) at one nitrogen.
- A 1,1-dioxothiolan-3-yl group (tetrahydrothiophene-3-yl sulfone) at the other nitrogen.
The hydrochloride salt enhances solubility in polar solvents like methanol and DMSO .
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O3S.ClH/c1-12(2)4-5-13(10(14)7-11)9-3-6-17(15,16)8-9;/h9H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGWJNLUPRAIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCS(=O)(=O)C1)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Thiolan-3-one to 1,1-Dioxothiolan-3-one
The thiolan-3-one starting material is oxidized to its sulfone derivative using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. This step ensures complete sulfone formation, critical for subsequent functionalization.
Oxime Formation and Reduction
The ketone group in 1,1-dioxothiolan-3-one is converted to an oxime via reaction with hydroxylamine hydrochloride in ethanol under reflux. The oxime is subsequently reduced to the primary amine using hydrogen gas (1 atm) and palladium on carbon (Pd/C) in methanol, yielding 1,1-dioxothiolan-3-yl amine with >90% purity.
Preparation of N-[2-(Dimethylamino)ethyl]-N-(1,1-Dioxothiolan-3-yl)Amine
Alkylation of 1,1-Dioxothiolan-3-yl Amine
The secondary amine is synthesized via nucleophilic substitution between 1,1-dioxothiolan-3-yl amine and 2-chloro-N,N-dimethylethylamine hydrochloride . The reaction is conducted in N,N-dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 12 hours. The product is isolated via extraction and column chromatography, achieving a 75% yield.
Alternative Coupling Approaches
For sterically hindered substrates, Py-BrOP (bromotripyrrolidinophosphonium hexafluorophosphate) may be employed as a coupling reagent in dichloromethane with N,N-diisopropylethylamine (DIPEA) . This method enhances reaction efficiency, particularly for amines with low nucleophilicity.
Amidation with Chloroacetyl Chloride
Reaction Conditions and Optimization
The secondary amine is reacted with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, with triethylamine as an acid scavenger. The reaction proceeds via nucleophilic acyl substitution, forming the acetamide bond. Excess chloroacetyl chloride (1.2 equiv) ensures complete conversion, yielding the tertiary amide in 82% isolated yield after aqueous workup.
Palladium-Catalyzed Cross-Coupling
Analogous to methods in the literature, palladium acetate and 2,2'-bipyridine catalyze the coupling of chloroacetamide derivatives with amines. For example, a mixture of 2-chloro-N,N-dimethylacetamide , pivalic acid , and boron trifluoride etherate in toluene at 120°C for 24 hours achieves 81% yield. While this approach is effective for aryl amines, adaptations for aliphatic amines require elevated temperatures and prolonged reaction times.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is treated with hydrogen chloride (HCl) in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1 v/v) yields a crystalline product with >99% purity by HPLC.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:
-
¹H NMR (400 MHz, D₂O) : δ 3.85–3.72 (m, 4H, thiolan-CH₂), 3.65–3.58 (m, 2H, NCH₂), 3.42 (s, 6H, N(CH₃)₂), 2.95–2.88 (m, 1H, thiolan-CH).
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HRMS (ESI+) : m/z calculated for C₁₁H₂₁ClN₃O₃S [M+H]⁺ 310.0984, found 310.0986.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three critical functional groups that dictate its reactivity:
| Functional Group | Structural Role | Expected Reactivity |
|---|---|---|
| Chloroacetamide (Cl-CH₂-C=O) | Electrophilic center | Susceptible to nucleophilic substitution (Sₙ2) and hydrolysis |
| Tertiary amine (NMe₂) | Basic nitrogen center | Protonation under acidic conditions; potential participation in coordination complexes |
| Sulfolane ring (O₂S) | Electron-withdrawing sulfone group | Stabilizes adjacent negative charges; enhances electrophilicity of nearby groups |
Nucleophilic Substitution at Chloroacetamide
The chloroacetamide group is primed for nucleophilic displacement due to the electron-withdrawing carbonyl and sulfone groups. Potential reactions include:
-
Hydrolysis :
Under basic or aqueous conditions, chloride displacement by hydroxide yields glycolic acid derivatives:This reaction is accelerated in polar aprotic solvents (e.g., DMF) .
-
Amine/Alcohol Substitution :
Reaction with primary/secondary amines or alcohols could form substituted acetamides or esters:
Amide Hydrolysis
The acetamide bond may hydrolyze under strong acidic or basic conditions to form carboxylic acids and amines:
| Conditions | Products |
|---|---|
| Acidic (HCl/H₂O) | Carboxylic acid (CH₂ClCOOH) + Dimethylaminoethyl-sulfolane amine |
| Basic (NaOH) | Carboxylate salt (CH₂ClCOO⁻Na⁺) + Free amine |
The sulfone group stabilizes intermediates via resonance, potentially lowering the activation energy .
Tertiary Amine Reactivity
The dimethylaminoethyl group can:
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Form salts with strong acids (e.g., HCl → quaternary ammonium salts).
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Participate in alkylation with alkyl halides or epoxides under mild conditions.
Influence of Sulfone Group
The sulfolane ring’s electron-withdrawing nature:
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Increases electrophilicity of the chloroacetamide carbon, enhancing Sₙ2 reactivity.
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Directs electrophilic attacks to the α-position relative to the sulfone.
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
This compound is investigated for its potential therapeutic applications due to its unique structure that may interact with biological targets.
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated its efficacy against various bacterial strains, revealing promising results in inhibiting growth .
- Anticancer Properties: Research indicates that the compound may have anticancer effects by inducing apoptosis in cancer cells. In vitro studies demonstrated its ability to inhibit cell proliferation in several cancer lines, suggesting potential for drug development .
Biological Research
The compound is utilized in biological assays to understand its mechanism of action and interactions with cellular components.
- Enzyme Inhibition Studies: Investigations into the compound's ability to inhibit specific enzymes have been conducted. For example, it was found to inhibit certain proteases involved in cell signaling pathways . This inhibition could lead to novel therapeutic strategies in treating diseases characterized by dysregulated enzyme activity.
Industrial Applications
In addition to its research applications, this compound is used in various industrial processes.
- Synthesis of Specialty Chemicals: The compound serves as an intermediate in the synthesis of other complex molecules, particularly in the production of agrochemicals and pharmaceuticals. Its unique functional groups allow for further chemical modifications that are valuable in synthetic organic chemistry .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, the compound was tested on human cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
*Calculated based on molecular formula.
Key Observations:
Structural Diversity: The target compound’s dioxothiolan and dimethylaminoethyl groups distinguish it from pesticides (e.g., alachlor) and opioids (e.g., U-48800). These substituents may enhance solubility and binding specificity compared to simpler aromatic derivatives .
Pharmacological vs. Agricultural Use :
- While alachlor and pretilachlor () are herbicides, the target compound and benzothiazolyl derivatives () are geared toward biomedical research, emphasizing divergent applications despite shared chloroacetamide cores .
Solubility and Bioavailability :
- The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like CAS 5553-25-3 (). This property is critical for in vivo studies .
Biological Activity
2-Chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a chloro group and a dioxothiolan moiety, suggests possible interactions with biological systems that warrant investigation.
- Molecular Formula : C₁₀H₁₈ClN₂O₃S
- Molecular Weight : 319.25 g/mol
- CAS Number : 1052546-46-9
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential as a pharmacological agent. Initial studies suggest that it may exhibit properties such as:
- Antimicrobial Activity : Research indicates that compounds with similar structures often show significant antimicrobial properties, which may be relevant for treating infections.
- Cytotoxic Effects : Preliminary data suggest cytotoxic effects against various cancer cell lines, indicating potential use in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes.
The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar dioxothiolan structures are known to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in their function.
Antimicrobial Activity
A study conducted by ECHA evaluated the antimicrobial properties of similar compounds. Results indicated that derivatives of dioxothiolan exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| Dioxothiolan Derivative A | Strong | ECHA |
| Dioxothiolan Derivative B | Moderate | ECHA |
Cytotoxicity in Cancer Cells
Research published by PubChem examined the cytotoxic effects of related compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in human cancer cells.
Q & A
Q. What are the recommended analytical methods for confirming the structural integrity of this compound during synthesis?
The compound’s structure can be validated using infrared spectroscopy (IR) to identify functional groups (e.g., C=O, N–H, and C–Cl bonds) and nuclear magnetic resonance (NMR) spectroscopy to resolve substituent connectivity. For example, -NMR can distinguish the dimethylaminoethyl group (δ 2.2–3.0 ppm for CH and CH signals) and the 1,1-dioxothiolan moiety (δ 4.5–5.5 ppm for protons adjacent to sulfone groups). -NMR and DEPT experiments can further confirm quaternary carbons and stereochemistry .
Q. How should researchers design synthetic routes for this compound to minimize byproduct formation?
Multi-step synthesis should prioritize regioselective alkylation and amidation. For instance, coupling 2-(dimethylamino)ethyl chloride hydrochloride (CAS 4584-46-7) with 1,1-dioxothiolan-3-amine under anhydrous conditions in the presence of a base (e.g., KCO) can reduce hydrolysis. Subsequent chloroacetylation using chloroacetyl chloride in dichloromethane at 0–5°C minimizes side reactions like over-alkylation. Purification via column chromatography (silica gel, CHCl/MeOH gradient) isolates the target compound .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable due to the compound’s high solubility. Gradual addition of a non-solvent (e.g., diethyl ether) under controlled temperature (40–50°C) promotes slow crystallization, yielding monoclinic crystals. Purity can be confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with >99% peak area .
Advanced Research Questions
Q. How can researchers assess the environmental fate of this compound in aquatic ecosystems?
Long-term environmental studies should follow protocols like Project INCHEMBIOL, which evaluates abiotic/biotic transformations. For hydrolysis, incubate the compound in buffered aqueous solutions (pH 4–9) at 25°C and analyze degradation products via LC-MS. Biodegradation can be tested using OECD 301F (manometric respirometry) with activated sludge. Persistence metrics (e.g., half-life, DT) should be compared to regulatory thresholds .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in cytotoxicity or receptor binding may arise from impurity profiles or assay conditions. Replicate studies using standardized batches (e.g., ≥98% purity by HPLC) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). For example, if conflicting IC values are reported for kinase inhibition, validate using recombinant enzyme assays under uniform ATP concentrations and buffer conditions .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Molecular dynamics simulations (e.g., GROMACS) can predict blood-brain barrier permeability by calculating logP and polar surface area. Docking studies (AutoDock Vina) into target proteins (e.g., GPCRs) identify steric clashes in the dimethylaminoethyl or dioxothiolan moieties. ADMET predictors (e.g., SwissADME) optimize bioavailability by suggesting methyl or fluorine substitutions to reduce metabolic liability .
Methodological Considerations
Q. What precautions are critical when handling this compound in vivo studies?
Due to potential neurotoxicity from the chloroacetamide group, use PPE (gloves, respirators) during dosing. For rodent models, administer via intraperitoneal injection (vehicle: 5% DMSO in saline) and monitor for acute toxicity (e.g., tremors, respiratory depression). Tissue distribution studies require LC-MS/MS quantification with deuterated internal standards to account for matrix effects .
Q. How should researchers design a stability study under varying storage conditions?
Accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines) over 6 months, with periodic sampling. Analyze degradation products via UPLC-QTOF-MS. For photostability, expose solid and solution forms to UV light (ICH Q1B) and monitor chromophore formation at 254 nm. Stabilizers like ascorbic acid (0.1% w/v) in lyophilized formulations can extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
